2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
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Overview
Description
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a chemical compound with the molecular formula C18H18F2N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 1-phenylpyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-[(1-propyl-1H-pyrrol-2-yl)methyl]aniline: This compound shares a similar core structure but with different substituents on the pyrrolidine ring.
Fluorinated Pyridines: These compounds also contain fluorine atoms and exhibit similar chemical properties.
Uniqueness
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is unique due to its specific combination of a difluorobenzamide moiety and a phenylpyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-15-9-4-10-16(20)17(15)18(23)21-12-14-8-5-11-22(14)13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSTUZBQRETFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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